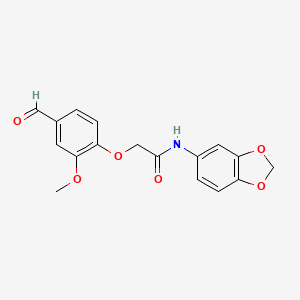
N-1,3-benzodioxol-5-yl-2-(4-formyl-2-methoxyphenoxy)acetamide
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-2-(4-formyl-2-methoxyphenoxy)acetamide, commonly known as BFA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BFA belongs to the class of organic compounds known as benzodioxoles, which are widely used in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
BFA exerts its anti-tumor activity by binding to tubulin, a protein that is involved in the formation of the microtubule network. BFA binds to the colchicine-binding site on tubulin, which results in the destabilization of microtubules and the inhibition of cell division. This leads to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
In addition to its anti-tumor activity, BFA has been found to exhibit a range of biochemical and physiological effects. Studies have shown that BFA can inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation. BFA has also been found to inhibit the synthesis of DNA and RNA, which is essential for cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using BFA in lab experiments is its potent anti-tumor activity, which makes it a valuable tool for studying cancer biology and developing new anti-cancer drugs. However, BFA has certain limitations, such as its low solubility in water and its instability in biological fluids. These factors can make it difficult to administer BFA in vivo and to study its pharmacokinetics.
Direcciones Futuras
There are several potential future directions for research on BFA. One area of interest is the development of new formulations of BFA that can improve its solubility and stability in biological fluids. Another area of interest is the study of BFA in combination with other anti-cancer drugs, as this may enhance its anti-tumor activity and reduce the risk of drug resistance. Additionally, there is potential for BFA to be used in the treatment of other diseases, such as neurodegenerative disorders and inflammatory conditions. Further research is needed to explore these potential applications of BFA.
In conclusion, N-1,3-benzodioxol-5-yl-2-(4-formyl-2-methoxyphenoxy)acetamide, or BFA, is a chemical compound that has shown promise in scientific research for its potential therapeutic applications, particularly in the field of cancer research. BFA exhibits potent anti-tumor activity by inducing apoptosis in cancer cells and disrupting the microtubule network. While BFA has certain limitations, such as its low solubility and instability, there are several potential future directions for research on BFA, including the development of new formulations and the study of its use in combination with other anti-cancer drugs.
Aplicaciones Científicas De Investigación
BFA has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that BFA exhibits potent anti-tumor activity by inducing apoptosis (programmed cell death) in cancer cells. BFA has also been found to inhibit the growth and proliferation of cancer cells by disrupting the microtubule network, which is essential for cell division.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-21-15-6-11(8-19)2-4-13(15)22-9-17(20)18-12-3-5-14-16(7-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFWUHCAYRRMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49825255 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4764927.png)

![7-phenyl-2-[3-(5-phenyl-2H-tetrazol-2-yl)-1-adamantyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4764943.png)
![2-[(2-methylphenyl)thio]acetohydrazide](/img/structure/B4764947.png)
![N-(4-{[2-(2-thienyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide](/img/structure/B4764954.png)
![methyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4764962.png)
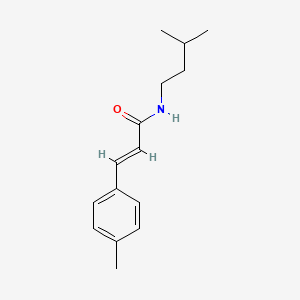
![4-{4-[2-(2-allylphenoxy)ethoxy]-3,5-dimethoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4764992.png)
![5-(5-chloro-2-thienyl)-4-[2-(3,4-dimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4765003.png)
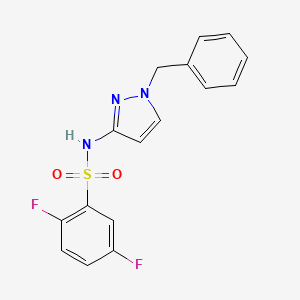
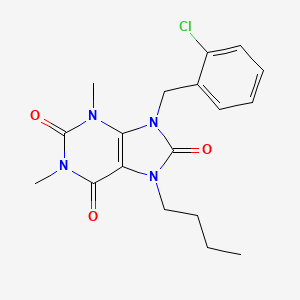
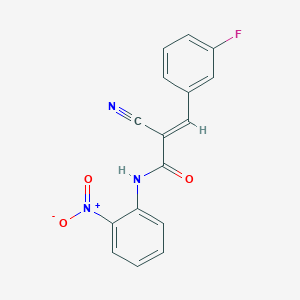

![1-[(2-tert-butylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4765036.png)